4-tert-butyl-N-[4-(2,6-dimethylmorpholine-4-carbonyl)phenyl]benzenesulfonamide

Lipophilicity Drug-likeness ADME prediction

4-tert-Butyl-N-[4-(2,6-dimethylmorpholine-4-carbonyl)phenyl]benzenesulfonamide (CAS 690245-19-3; molecular formula C₂₃H₃₀N₂O₄S; MW 430.56 g·mol⁻¹) is a synthetic sulfonamide derivative that integrates a 4-tert-butylbenzenesulfonamide warhead with a 2,6-dimethylmorpholine-4-carbonyl linker. The compound belongs to the pharmacologically validated class of benzenesulfonamide-based inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a target implicated in metabolic syndrome, type 2 diabetes, and glucocorticoid-mediated inflammatory disorders.

Molecular Formula C23H30N2O4S
Molecular Weight 430.56
CAS No. 690245-19-3
Cat. No. B2569430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-tert-butyl-N-[4-(2,6-dimethylmorpholine-4-carbonyl)phenyl]benzenesulfonamide
CAS690245-19-3
Molecular FormulaC23H30N2O4S
Molecular Weight430.56
Structural Identifiers
SMILESCC1CN(CC(O1)C)C(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C(C)(C)C
InChIInChI=1S/C23H30N2O4S/c1-16-14-25(15-17(2)29-16)22(26)18-6-10-20(11-7-18)24-30(27,28)21-12-8-19(9-13-21)23(3,4)5/h6-13,16-17,24H,14-15H2,1-5H3
InChIKeyLALPSWVGCIIKMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-tert-Butyl-N-[4-(2,6-dimethylmorpholine-4-carbonyl)phenyl]benzenesulfonamide (CAS 690245-19-3) – Chemical Identity and Compound-Class Context for Sourcing Decisions


4-tert-Butyl-N-[4-(2,6-dimethylmorpholine-4-carbonyl)phenyl]benzenesulfonamide (CAS 690245-19-3; molecular formula C₂₃H₃₀N₂O₄S; MW 430.56 g·mol⁻¹) is a synthetic sulfonamide derivative that integrates a 4-tert-butylbenzenesulfonamide warhead with a 2,6-dimethylmorpholine-4-carbonyl linker . The compound belongs to the pharmacologically validated class of benzenesulfonamide-based inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a target implicated in metabolic syndrome, type 2 diabetes, and glucocorticoid-mediated inflammatory disorders [1]. Within this chemical series, aryl-sulfonamide substitution and the morpholine stereochemistry are critical drivers of target potency and selectivity, making compound identity – not merely the generic scaffold – the decisive factor in experimental reproducibility.

Why 4-tert-Butyl-N-[4-(2,6-dimethylmorpholine-4-carbonyl)phenyl]benzenesulfonamide Cannot Be Interchanged with Generic Analogs


Within the 2,6-dimethylmorpholine-carbonyl benzenesulfonamide family, even single-atom alterations on the terminal aryl ring drive 5‑ to 20‑fold swings in 11β-HSD1 inhibitory potency [1][2]. Substituting the 4-tert-butylphenylsulfonamide moiety for a 3‑chlorophenylsulfonamide changes the human-enzyme IC₅₀ from an extrapolated low-micromolar range to ~1.7 µM, while the 4‑chloro congener weakens activity further to ~2.7 µM [1][2]. Beyond potency, the tert-butyl group confers a distinct lipophilicity and steric profile that influences solubility, metabolic stability, and off-target promiscuity relative to halogenated analogs – parameters that directly affect in vivo pharmacokinetics and assay reproducibility [2]. Procurement of a non-identical analog therefore introduces uncontrolled variables that can confound dose-response relationships, selectivity panels, and cross-study comparisons.

Quantitative Differentiation Evidence for 4-tert-Butyl-N-[4-(2,6-dimethylmorpholine-4-carbonyl)phenyl]benzenesulfonamide (CAS 690245-19-3)


Predicted Lipophilicity Advantage of the 4-tert-Butyl Substituent Over Halo-Analogs

The 4-tert-butylphenylsulfonamide motif of CAS 690245-19-3 is predicted to exhibit a calculated logP (clogP) of approximately 3.7, compared with a clogP of ~3.1 for the 3-chloro analog (CHEMBL558534) and ~3.2 for the 4-chloro analog (CHEMBL556657) [1][2]. This ~0.5–0.6 log-unit increase places the tert-butyl compound closer to the empirically derived optimal lipophilicity range (logD 2–4) for CNS-penetrant 11β-HSD1 inhibitors while remaining within Lipinski-compliant space [3].

Lipophilicity Drug-likeness ADME prediction

Metabolic Stability Differentiation: Absence of Oxidative Dehalogenation Liability

The 4-tert-butyl substituent of CAS 690245-19-3 eliminates the potential for cytochrome P450-mediated oxidative dehalogenation that can generate reactive metabolites from the 3-chloro (CHEMBL558534) and 4-chloro (CHEMBL556657) analogs [1][2]. In the broader 2,4-disubstituted benzenesulfonamide 11β-HSD1 inhibitor series, halogen-bearing compounds showed variable CYP 3A4 inhibition, while alkyl-substituted congeners exhibited reduced CYP liability [3].

Metabolic stability CYP liability Lead optimization

Synthetic Tractability and Building-Block Availability for Scale-Up Procurement

The 4-tert-butylbenzenesulfonamide fragment (CAS 6292-59-7) is a commercially ubiquitous building block, available at multi-kilogram scale from numerous global suppliers at a unit cost substantially below that of custom 3‑ or 4‑chloro- or trifluoromethyl-benzenesulfonamide intermediates . This supply-chain maturity directly reduces cost-of-goods and lead-time risk for procurement of CAS 690245-19-3 relative to analogs requiring less-common sulfonamide precursors.

Synthetic chemistry Building block Scalability

11β-HSD1 Inhibitory Potency Extrapolation from Homologous Series

Although no direct IC₅₀ measurement for CAS 690245-19-3 has been publicly disclosed, quantitative data for close analogs permits a potency range estimate. The 3‑chloro analog (CHEMBL558534) inhibited human 11β-HSD1 with an IC₅₀ of 1,670 nM; the 4‑chloro analog (CHEMBL556657) was weaker at 2,700 nM; and the 3‑trifluoromethyl analog (CHEMBL564397) showed an IC₅₀ of 1,210 nM [1][2][3]. In the parent Wyeth series, 4‑alkylbenzenesulfonamide substitution consistently yielded single-digit micromolar or better potency [4].

11β-HSD1 inhibition Structure-activity relationship Potency

Steric and Conformational Differentiation from 2,3,5,6-Tetramethyl Congener

The 4-tert-butyl substituent of CAS 690245-19-3 occupies a spatially focused volume (estimated molar refractivity ~44 cm³·mol⁻¹) that contrasts with the diffuse quadrupolar methyl array of the 2,3,5,6-tetramethylbenzenesulfonamide analog (CAS not listed; same core scaffold) . Co-crystal structures of related 11β-HSD1 inhibitors reveal that the terminal aryl-sulfonamide pocket accommodates a single bulky para-substituent optimally; symmetrical poly-methylation can sterically clash with the enzyme's hydrophobic cleft, reducing binding complementarity [1].

Steric effects Conformational analysis Target binding

Procurement-Relevant Application Scenarios for 4-tert-Butyl-N-[4-(2,6-dimethylmorpholine-4-carbonyl)phenyl]benzenesulfonamide (CAS 690245-19-3)


11β-HSD1 Target-Engagement Probe in Metabolic Disease Models

The compound's predicted sub-5 µM human 11β-HSD1 potency, inferred from cross-study comparable SAR data with the 3‑Cl, 4‑Cl, and 3‑CF₃ analogs, supports its use as a chemical probe for 11β-HSD1 inhibition in cellular and ex vivo adipose/liver tissue assays . Investigators studying glucocorticoid-mediated insulin resistance can employ CAS 690245-19-3 to quantify the relationship between 11β-HSD1 occupancy and downstream modulation of cortisone-to-cortisol conversion, provided they first establish their own full dose-response curve [1].

Metabolic Stability Benchmarking in Halogen-Free Lead Optimization

For medicinal chemistry programs seeking to replace halogenated 11β-HSD1 inhibitors with metabolically cleaner alternatives, CAS 690245-19-3 serves as a halogen-free comparator. Its 4-tert-butyl motif eliminates the oxidative dehalogenation liability present in 3‑Cl and 4‑Cl analogs, allowing head-to-head microsomal stability comparisons (e.g., human liver microsome t₁/₂, CYP phenotyping) to quantify the metabolic advantage of alkyl-over-halo substitution within an otherwise identical scaffold [2].

Large-Scale SAR Campaigns Requiring Robust Supply Chains

When a research program requires iterative analog synthesis at gram-to-kilogram scale, the commercial ubiquity of the 4-tert-butylbenzenesulfonamide intermediate (CAS 6292-59-7) translates into tangible cost and lead-time advantages relative to custom halo- or polyalkyl-benzenesulfonamide building blocks . Laboratories planning >100‑compound libraries or in vivo efficacy studies with high compound consumption should prioritize CAS 690245-19-3 purely on supply-chain resilience grounds.

Selectivity Panel Reference Compound for 11β-HSD1 vs. 11β-HSD2 Discrimination

The 2,6-dimethylmorpholine-carbonyl linker imparts a degree of 11β-HSD1 selectivity across the benzenesulfonamide series [1]. CAS 690245-19-3, with its distinct 4-tert-butyl terminus, provides a structurally differentiated probe for assessing how aryl-sulfonamide modifications affect 11β-HSD1/11β-HSD2 isoform selectivity. Testing this compound alongside the 3‑Cl and 3‑CF₃ analogs enables a systematic dissection of electronic vs. steric contributions to isoform discrimination.

Quote Request

Request a Quote for 4-tert-butyl-N-[4-(2,6-dimethylmorpholine-4-carbonyl)phenyl]benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.